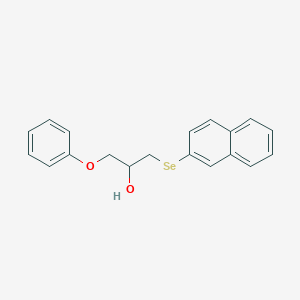![molecular formula C13H17IO2 B14261891 2-[2-(4-Iodophenyl)ethoxy]oxane CAS No. 163070-73-3](/img/structure/B14261891.png)
2-[2-(4-Iodophenyl)ethoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Iodophenyl)ethoxy]oxane is an organic compound that belongs to the class of ethers It consists of an oxane ring (a six-membered ring containing one oxygen atom) with a 2-(4-iodophenyl)ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenyl)ethoxy]oxane can be achieved through several methods. One common approach involves the reaction of 4-iodophenol with 2-bromoethanol to form 2-(4-iodophenyl)ethanol. This intermediate is then reacted with tetrahydropyran in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Iodophenyl)ethoxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include the corresponding phenyl derivative without the iodine atom.
Scientific Research Applications
2-[2-(4-Iodophenyl)ethoxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-iodophenyl)ethoxy]oxane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can facilitate radiolabeling, allowing for imaging and tracking within biological systems. The oxane ring and phenyl group can also participate in various interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromophenyl)ethoxy]oxane
- 2-[2-(4-Chlorophenyl)ethoxy]oxane
- 2-[2-(4-Fluorophenyl)ethoxy]oxane
Uniqueness
2-[2-(4-Iodophenyl)ethoxy]oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine atom’s radiolabeling potential makes this compound valuable in imaging and diagnostic applications.
Properties
CAS No. |
163070-73-3 |
|---|---|
Molecular Formula |
C13H17IO2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
2-[2-(4-iodophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17IO2/c14-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-15-13/h4-7,13H,1-3,8-10H2 |
InChI Key |
NYMCUWWWGXBMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




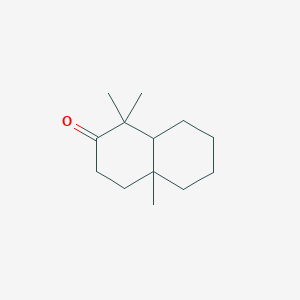
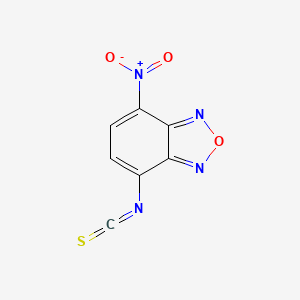

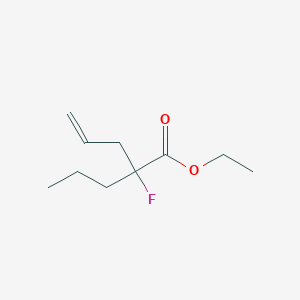

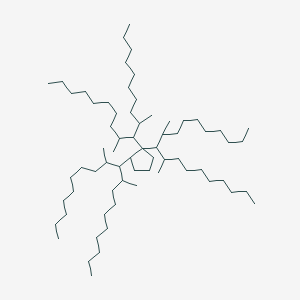
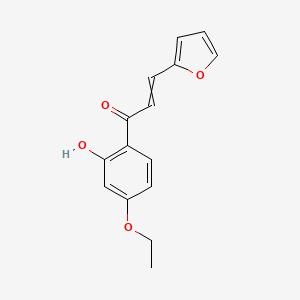
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

